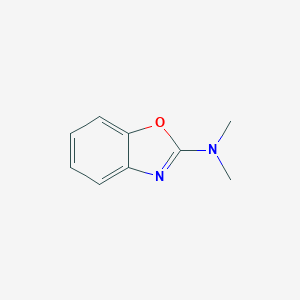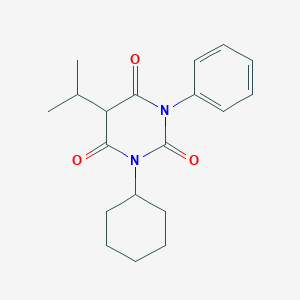
1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid, also known as Hexobarbital, is a barbiturate derivative that belongs to the class of sedative-hypnotic drugs. It was first synthesized in the 1930s and has been used as a sedative, hypnotic, and anticonvulsant agent in medicine.
Mécanisme D'action
1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid acts by enhancing the activity of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain, which leads to an increase in inhibitory neurotransmission. This results in sedation, hypnotic effects, and anticonvulsant activity.
Effets Biochimiques Et Physiologiques
1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid has been shown to decrease the excitability of neurons in the brain, leading to sedative and hypnotic effects. It also reduces the frequency and severity of seizures in animal models of epilepsy. However, prolonged use of 1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid can lead to the development of tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid in lab experiments is its well-established pharmacological profile and mechanism of action. It is also readily available and relatively inexpensive. However, its use is limited by its potential for abuse and addiction, as well as its side effects on cognitive function and motor coordination.
Orientations Futures
Future research on 1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid could focus on the development of new barbiturate derivatives with improved pharmacological properties, such as increased selectivity for GABA receptors or reduced potential for abuse and dependence. Additionally, studies could investigate the use of 1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid in combination with other drugs for the treatment of neurological disorders, such as epilepsy or anxiety disorders.
Méthodes De Synthèse
The synthesis of 1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid involves the reaction of cyclohexanone, isopropylamine, and phenylmalonic acid with urea in the presence of a catalyst. The resulting product is purified through recrystallization to obtain pure 1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid.
Applications De Recherche Scientifique
1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid has been extensively studied for its sedative and hypnotic effects. It has also been used in animal studies to investigate the mechanism of action of barbiturates on the central nervous system. In addition, 1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid has been used as a reference compound in the development of new barbiturate derivatives with improved pharmacological properties.
Propriétés
Numéro CAS |
1045-95-0 |
|---|---|
Nom du produit |
1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid |
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-phenyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)16-17(22)20(14-9-5-3-6-10-14)19(24)21(18(16)23)15-11-7-4-8-12-15/h3,5-6,9-10,13,15-16H,4,7-8,11-12H2,1-2H3 |
Clé InChI |
ZUZOWTTZFWBVCD-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canonique |
CC(C)C1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonymes |
1-Cyclohexyl-5-isopropyl-3-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



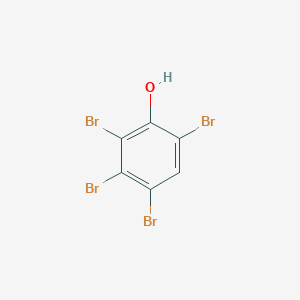

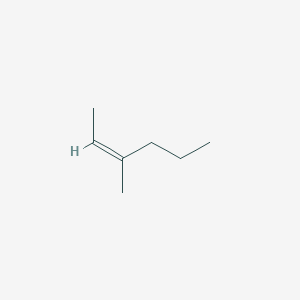

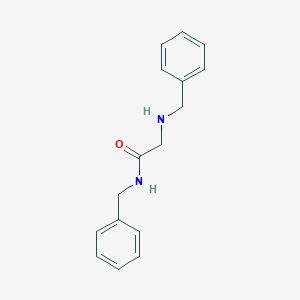

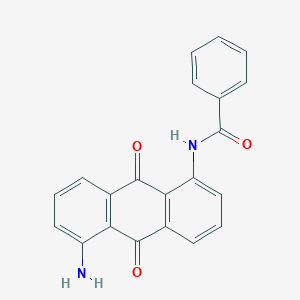
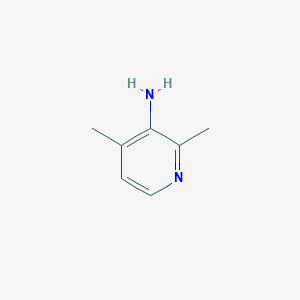
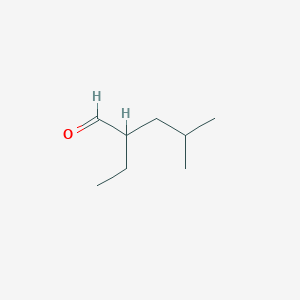
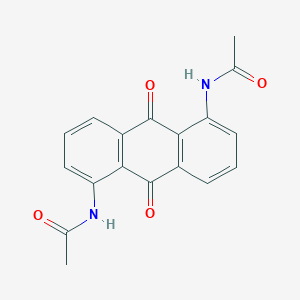
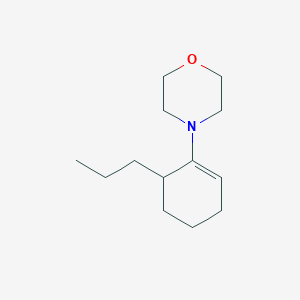
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
